molecular formula C5H5NO3S B238613 19-Ethynyl-19-hydroxyandrost-4-en-17-one CAS No. 135144-30-8

19-Ethynyl-19-hydroxyandrost-4-en-17-one

カタログ番号 B238613
CAS番号: 135144-30-8
分子量: 312.4 g/mol
InChIキー: PNYTVFWLOYBJNO-JPRZGNOKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

19-Ethynyl-19-hydroxyandrost-4-en-17-one, also known as Mifepristone, is a synthetic steroid that was first synthesized in 1980. It is a potent antagonist of the progesterone receptor and is used as an abortifacient in early pregnancy. Mifepristone has also been studied for its potential use in the treatment of various diseases, including endometriosis, breast cancer, and Cushing's syndrome.

作用機序

19-Ethynyl-19-hydroxyandrost-4-en-17-one acts as an antagonist of the progesterone receptor, blocking the effects of progesterone. Progesterone is a hormone that is essential for the maintenance of pregnancy. By blocking the effects of progesterone, 19-Ethynyl-19-hydroxyandrost-4-en-17-one can induce abortion in early pregnancy. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one reduces the size of endometrial implants by blocking the effects of progesterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 19-Ethynyl-19-hydroxyandrost-4-en-17-one vary depending on the disease being treated. In early pregnancy, 19-Ethynyl-19-hydroxyandrost-4-en-17-one induces abortion by blocking the effects of progesterone. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one reduces the size of endometrial implants by blocking the effects of progesterone. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been shown to have anti-inflammatory effects and can reduce the levels of inflammatory cytokines in the body.

実験室実験の利点と制限

19-Ethynyl-19-hydroxyandrost-4-en-17-one has several advantages for lab experiments. It is a potent antagonist of the progesterone receptor and can be used to study the effects of progesterone in various diseases. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been shown to have anti-inflammatory effects, making it useful for studying the role of inflammation in disease. However, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has several limitations for lab experiments. It is a potent abortifacient and must be handled with care. 19-Ethynyl-19-hydroxyandrost-4-en-17-one also has a short half-life in the body and must be administered frequently in experiments.

将来の方向性

There are several future directions for the study of 19-Ethynyl-19-hydroxyandrost-4-en-17-one. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has shown promising results in preclinical studies and is currently being studied in clinical trials. In endometriosis, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to reduce the size of endometrial implants and alleviate symptoms in women with the condition. Further studies are needed to determine the long-term effects of 19-Ethynyl-19-hydroxyandrost-4-en-17-one in endometriosis. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol. Further studies are needed to determine the efficacy of 19-Ethynyl-19-hydroxyandrost-4-en-17-one in the treatment of Cushing's syndrome.

合成法

The synthesis of 19-Ethynyl-19-hydroxyandrost-4-en-17-one involves the reaction of 16-dehydropregnenolone acetate with ethynylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form 19-Ethynyl-19-hydroxyandrost-4-en-17-one. This synthesis method was first reported by Duan and colleagues in 1980 and has since been modified and improved upon by other researchers.

科学的研究の応用

19-Ethynyl-19-hydroxyandrost-4-en-17-one has been extensively studied for its potential use in the treatment of various diseases. In breast cancer, 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. It has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that normally lines the uterus grows outside of it. 19-Ethynyl-19-hydroxyandrost-4-en-17-one has been shown to reduce the size of endometrial implants and alleviate symptoms in women with endometriosis.

特性

CAS番号

135144-30-8

製品名

19-Ethynyl-19-hydroxyandrost-4-en-17-one

分子式

C5H5NO3S

分子量

312.4 g/mol

IUPAC名

(8R,9S,10S,13S,14S)-10-[(1S)-1-hydroxyprop-2-ynyl]-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H28O2/c1-3-18(22)21-12-5-4-6-14(21)7-8-15-16-9-10-19(23)20(16,2)13-11-17(15)21/h1,6,15-18,22H,4-5,7-13H2,2H3/t15-,16-,17-,18-,20-,21+/m0/s1

InChIキー

PNYTVFWLOYBJNO-JPRZGNOKSA-N

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34[C@H](C#C)O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

正規SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

同義語

19-EHAEO
19-ethynyl-19-hydroxyandrost-4-en-17-one
19-ethynyl-19-hydroxyandrost-4-en-17-one, (19R)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。